3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a 1H-imidazol-1-yl group at position 7, and methyl groups at positions 2 and 5 (Fig. 1). This structure is notable for its fused bicyclic system, which is common in bioactive molecules targeting kinases, antimicrobial agents, and enzyme inhibitors .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-imidazol-1-yl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-11-9-15(22-8-7-19-10-22)23-17(20-11)16(12(2)21-23)13-3-5-14(18)6-4-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRXLGISXFTLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3C=CN=C3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[1,5-a]pyrimidine core : A nitrogen-rich bicyclic system.
- Substituents :
- 4-Chlorophenyl at C3: Enhances hydrophobic interactions.
- 1H-Imidazol-1-yl at C7: Provides hydrogen-bonding sites.
- Methyl groups at C2 and C5: Improve steric stability.
Comparison with Structurally Similar Compounds
5-tert-Butyl-3-(4-chlorophenyl)-7-imidazol-1-yl-pyrazolo[1,5-a]pyrimidine
Structural Differences :
- A tert-butyl group replaces the methyl group at C3.
- Retains the imidazole and 4-chlorophenyl substituents.
Implications :
7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 897769-21-0)
Structural Differences :
- Chlorine replaces the imidazole group at C5.
- Retains methyl groups at C2/C5 and 4-chlorophenyl at C3.
Implications :
PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine)
Structural Differences :
- Pyrazolo[3,4-d]pyrimidine core (isomeric difference).
- Amino group at C4 and tert-butyl at C6.
Implications :
Antimicrobial Activity
Kinase Inhibition
- PP2 analogue: Exhibits IC50 values in the nanomolar range for FAK (focal adhesion kinase) inhibition due to its [3,4-d] core and amino group .
- Target compound : Predicted to inhibit kinases via imidazole-mediated interactions, though experimental data are pending.
Data Tables
Table 1. Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
